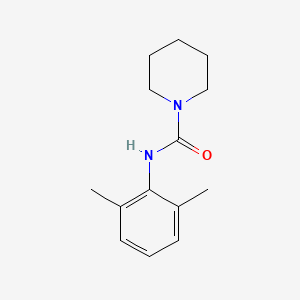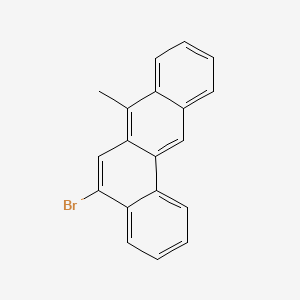
Morpholinotriphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinotriphenylsilane is an organosilicon compound with the molecular formula C22H23NOSi It is characterized by the presence of a morpholine ring attached to a triphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholinotriphenylsilane can be synthesized through a series of chemical reactions involving the coupling of morpholine with triphenylsilane. One common method involves the reaction of chlorotriphenylsilane with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinotriphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and other by-products.
Common Reagents and Conditions
Bases: Triethylamine and other organic bases are commonly used to facilitate substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include substituted morpholine derivatives and silanol compounds.
Applications De Recherche Scientifique
Morpholinotriphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of morpholinotriphenylsilane involves its ability to interact with various molecular targets through its morpholine and triphenylsilane moieties. The morpholine ring can form hydrogen bonds and other interactions with biological molecules, while the triphenylsilane moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: A simpler compound lacking the morpholine ring, used in similar applications but with different reactivity.
Morpholine: A compound containing only the morpholine ring, used in organic synthesis and as a solvent.
Trimethylsilylmorpholine: A related compound with a trimethylsilyl group instead of the triphenylsilane moiety.
Uniqueness
Morpholinotriphenylsilane is unique due to the combination of the morpholine ring and the triphenylsilane moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
18751-45-6 |
|---|---|
Formule moléculaire |
C22H23NOSi |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
morpholin-4-yl(triphenyl)silane |
InChI |
InChI=1S/C22H23NOSi/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-24-19-17-23/h1-15H,16-19H2 |
Clé InChI |
XVAKLQXWWWIBHF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


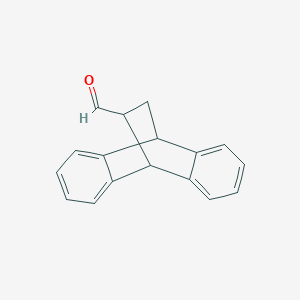
![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
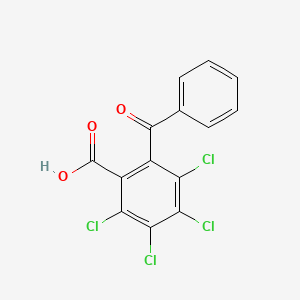
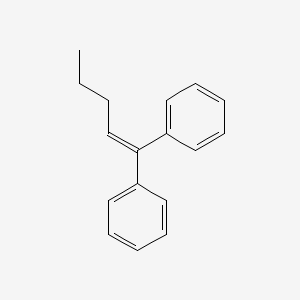
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)
![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)
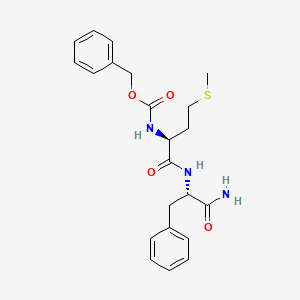


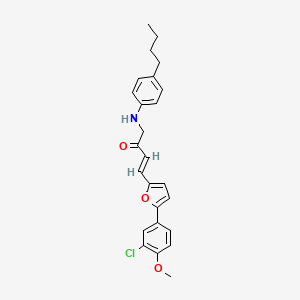

![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
